molecular formula C9H7IN2O2 B12099792 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one

3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one

Cat. No.: B12099792
M. Wt: 302.07 g/mol
InChI Key: GUURSVQCBMWVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methoxy group at the 6th position, and a carbonyl group at the 4th position of the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one typically involves the iodination of a suitable naphthyridine precursor. One common method is the electrophilic iodination of 6-methoxy-1H-[1,5]naphthyridin-4-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-substituted derivatives (e.g., 3-amino, 3-thio, 3-alkoxy derivatives).

    Oxidation: Formation of 6-hydroxy or 6-carbonyl derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. For example, in anticancer applications, the compound may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-methoxy-1,5-naphthyridine
  • 6-Iodo-3-methoxy-1,5-naphthyridine
  • 3-Bromo-6-methoxy-1,5-naphthyridine

Uniqueness

3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom at the 3rd position enhances its electrophilic character, making it more reactive in substitution reactions. Additionally, the methoxy group at the 6th position contributes to its overall stability and solubility in organic solvents .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

3-iodo-6-methoxy-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H7IN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)

InChI Key

GUURSVQCBMWVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.